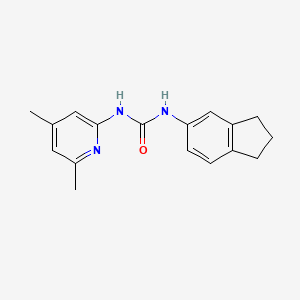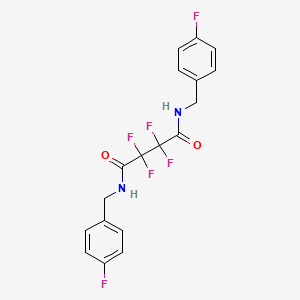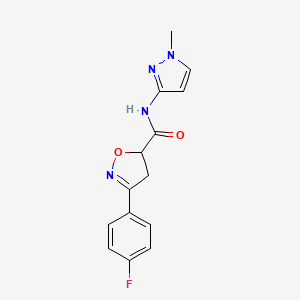
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-(4,6-DIMETHYL-2-PYRIDYL)UREA
Descripción general
Descripción
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both an indene and a pyridyl group, suggests potential for interesting chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with 4,6-dimethyl-2-pyridyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, or alternative solvents that are more environmentally friendly. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The indene and pyridyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with different functional groups, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA would depend on its specific application. In medicinal chemistry, for example, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The indene and pyridyl groups could interact with different molecular targets, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(4-METHYL-2-PYRIDYL)UREA: Similar structure but with a single methyl group on the pyridyl ring.
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(2-PYRIDYL)UREA: Lacks the methyl groups on the pyridyl ring.
Uniqueness
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA is unique due to the presence of both the indene and the dimethyl-substituted pyridyl groups. These structural features may confer distinct chemical reactivity and biological activity compared to other urea derivatives.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(4,6-dimethylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11-8-12(2)18-16(9-11)20-17(21)19-15-7-6-13-4-3-5-14(13)10-15/h6-10H,3-5H2,1-2H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWHLPXXDSHJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC3=C(CCC3)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione](/img/structure/B4742299.png)
![2-{3-ethoxy-4-[2-(phenylthio)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4742330.png)
![2-(2-NAPHTHYL)-2-OXOETHYL 4-OXO-4-[3-(TRIFLUOROMETHYL)ANILINO]BUTANOATE](/img/structure/B4742336.png)


![METHYL 3-[(5-FORMYL-2-METHOXYPHENYL)METHYL]-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4742370.png)

![3-fluoro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B4742386.png)
![2-[4-(benzoyloxy)phenyl]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B4742394.png)
![4-(4-morpholinyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4742397.png)
![N'-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide](/img/structure/B4742405.png)
![3-[(2,6-dichlorobenzyl)thio]-5-isopropyl-4-methyl-4H-1,2,4-triazole](/img/structure/B4742411.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4742422.png)
![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B4742430.png)
